molecular formula C16H15BrN2O3S B2767312 2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide CAS No. 946337-82-2

2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide

Cat. No.: B2767312
CAS No.: 946337-82-2
M. Wt: 395.27
InChI Key: VXGMJCOMVRHSPH-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is a synthetic chemical compound of interest in research and development, particularly in the field of medicinal chemistry. This molecule features a benzamide core substituted with a 2-bromophenyl group and a phenyl ring linked to a 1,1-dioxo-1λ⁶,2-thiazolidinyl moiety. The presence of the sulfonamide dioxide group is a key structural feature seen in various bioactive molecules . Compounds with similar structures, such as those containing salicylanilide or benzothiazine scaffolds, have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects, as well as enzyme inhibition . Researchers can utilize this chemical as a key intermediate or precursor for the synthesis of more complex molecules, or as a candidate for in vitro screening against novel biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-15-5-2-1-4-14(15)16(20)18-12-6-8-13(9-7-12)19-10-3-11-23(19,21)22/h1-2,4-9H,3,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGMJCOMVRHSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C16H15BrN2O3S
  • Molecular Weight : 395.27 g/mol
  • CAS Number : 946337-82-2

The structure includes a bromine atom, a thiazolidinone moiety, and an amide functional group, which contribute to its reactivity and biological activity.

Anticancer Activity

Research indicates that compounds containing thiazolidinone derivatives exhibit anticancer properties. A study demonstrated that derivatives of thiazolidinediones can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : A synthesized analog of 2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide showed significant cytotoxic effects against breast cancer cells with an IC50 value in the low micromolar range. This suggests potential for development as an anticancer agent.

Antimicrobial Properties

Compounds with thiazolidinone structures have been reported to possess antimicrobial activities. The presence of the thiazolidine ring enhances the compound's ability to interact with bacterial enzymes.

  • Case Study : A derivative exhibited activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Diabetes Management

Thiazolidinediones are known for their role in improving insulin sensitivity and are used in diabetes management. The compound's thiazolidinone structure suggests it may have similar effects.

  • Research Insight : Studies have shown that compounds like this compound can modulate glucose metabolism in vitro, making it a candidate for further investigation in diabetes treatment.

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations.

  • Synthetic Route Example : The bromine atom can be substituted with different nucleophiles to create diverse derivatives useful in medicinal chemistry.
Activity TypeObservationsReference
AnticancerSignificant cytotoxicity in vitro
AntimicrobialBroad-spectrum activity
Diabetes ManagementModulation of glucose metabolism

Table 2: Synthetic Transformations

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBromine replaced with aminesAmino derivatives
AcylationReaction with acyl chloridesAmides
Coupling ReactionsSuzuki coupling with boronic acidsBiaryl compounds

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and bromine atom play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine at the 2-position (target compound) may confer higher lipophilicity compared to chlorine (e.g., compound in ), influencing membrane permeability in biological systems.
  • Ring Complexity : The fused benzo[e][1,2]thiazine system in introduces steric bulk, likely reducing solubility but increasing target specificity.

Physical Properties and Spectral Data

Melting points and spectroscopic features of related benzamides (from ):

Compound ID Substituents Melting Point (°C) Notable Spectral Features (¹H/¹³C NMR)
3e 4-Bromophenyl, dioxoquinazolinyl 261–263 Aromatic protons at δ 7.6–8.2; C=O at 167 ppm
3l 4-Bromophenyl + 6-fluoro-dioxoquinazolinyl 272–274 Fluorine-coupled splitting in aromatic region
3k 4-Fluorophenyl + 6-fluoro-dioxoquinazolinyl 262–264 Dual fluorine environments (δ 4.2–4.5)

Comparison :

  • Brominated analogs (e.g., 3e, 3l) exhibit higher melting points (>260°C) than non-halogenated derivatives (e.g., 3h: 286–288°C with ethyl group), suggesting stronger intermolecular interactions (e.g., halogen bonding) .
  • Fluorine substituents (e.g., 3k, 3l) introduce distinct NMR splitting patterns, aiding structural elucidation.

Biological Activity

2-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, synthesis, and relevant case studies.

  • Molecular Formula : C17H17BrN2O4S
  • Molecular Weight : 425.3 g/mol
  • CAS Number : 946216-50-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing thiazolidinone structures have shown promising results against various cancer cell lines. In one study, several compounds demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective proliferation inhibition:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11
Compound 15Non-activeNon-activeNon-active

These results indicate that modifications in the chemical structure can lead to enhanced antitumor efficacy while also affecting selectivity towards normal cells like MRC-5 fibroblasts .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Studies have evaluated similar derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The results showed that certain thiazolidinone derivatives exhibited comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 μg/mL
Escherichia coli<20 μg/mL
Bacillus subtilis<15 μg/mL

Such findings underscore the potential of these compounds in developing new antimicrobial agents .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiazolidine Ring : A suitable amine reacts with a thioamide under controlled conditions.
  • Introduction of Sulfone Group : The thiazolidine ring undergoes oxidation using oxidizing agents like hydrogen peroxide.
  • Amide Coupling Reaction : The benzamide moiety is introduced via an amide coupling reaction utilizing reagents such as DCC and DMAP.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Case Studies

A notable study investigated the interaction of similar thiazolidinone derivatives with DNA, revealing that these compounds predominantly bind within the minor groove of AT-DNA, which is crucial for their biological activity profiles . Additionally, research has shown that structural modifications can significantly impact both cytotoxicity and selectivity for cancer versus normal cells.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]benzamide?

The synthesis typically involves multi-step reactions, starting with coupling a brominated benzoyl chloride derivative to a 4-aminophenyl-thiazolidine scaffold. Critical steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF or THF) .
  • Thiazolidine ring formation : Sulfur oxidation to achieve the 1,1-dioxo moiety using agents like m-CPBA or H₂O₂ in acetic acid .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10.2 ppm), and thiazolidine sulfone groups (δ ~3.5–4.5 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.2) and isotopic patterns for bromine .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What experimental strategies address low yields or impurities in the final synthetic step?

  • Reaction optimization : Adjust stoichiometry (e.g., 1.2 eq. of bromobenzoyl chloride) and temperature (60–80°C for amide coupling) .
  • Intermediate monitoring : Use TLC (Rf ~0.3 in EtOAc/hexane 3:7) to track reaction progress and isolate intermediates via flash chromatography .
  • Impurity profiling : LC-MS to identify byproducts (e.g., unreacted starting materials or over-oxidized thiazolidine derivatives) .

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., Factor XIa) using fluorogenic substrates .
  • Molecular docking : Compare binding poses (e.g., AutoDock Vina) with co-crystal structures of analogous thiazolidine derivatives .
  • Structure-activity relationship (SAR) : Modify the bromobenzamide or thiazolidine moieties to assess critical pharmacophore elements .

Q. How should contradictory data on inhibitory potency between studies be resolved?

  • Assay validation : Standardize buffer conditions (pH 7.4, 25°C) and enzyme concentrations across labs .
  • Compound purity verification : Re-analyze batches via HPLC and elemental analysis to rule out batch-to-batch variability .
  • Computational modeling : Use molecular dynamics simulations to assess conformational flexibility impacting binding affinity .

Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure?

  • X-ray diffraction : Grow single crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELXL for refinement, focusing on sulfone group geometry (C-S=O bond angles ~109°) .
  • Powder XRD : Compare experimental patterns with simulated data from analogous structures to confirm phase purity .

Q. How can stability under physiological conditions be assessed for in vivo studies?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS .
  • Plasma stability assays : Incubate with rat plasma (1 mg/mL) and quantify parent compound loss over 24 hours .

Methodological Considerations

Q. What strategies improve SAR analysis for this compound’s derivatives?

  • Systematic substitution : Replace the bromine atom with Cl, F, or NO₂ to evaluate electronic effects on bioactivity .
  • Fragment-based design : Synthesize truncated analogs (e.g., removing the thiazolidine ring) to identify minimal pharmacophores .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .

Q. How can researchers integrate biological activity data with chemical reactivity profiles?

  • Correlate logP and IC₅₀ : Use HPLC-derived logP values to assess lipophilicity’s role in membrane permeability .
  • Reactivity screening : Test thiol-trapping potential (e.g., with glutathione) to predict off-target effects .
  • Multivariate modeling : Apply partial least squares (PLS) to link structural descriptors (e.g., Hammett σ) with activity .

Q. What advanced techniques mitigate challenges in handling reactive intermediates during synthesis?

  • Low-temperature reactions : Conduct lithiation or Grignard reactions at −78°C (dry ice/acetone bath) to prevent side reactions .
  • Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., thiazolidine ring closure) .
  • Quenching protocols : Add saturated NaHCO₃ to neutralize excess reagents before extraction .

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